2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid
Brand Name: Vulcanchem
CAS No.: 866108-76-1
VCID: VC2901964
InChI: InChI=1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
SMILES: C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O
Molecular Formula: C14H10F2O2
Molecular Weight: 248.22 g/mol

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid

CAS No.: 866108-76-1

Cat. No.: VC2901964

Molecular Formula: C14H10F2O2

Molecular Weight: 248.22 g/mol

* For research use only. Not for human or veterinary use.

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid - 866108-76-1

Specification

CAS No. 866108-76-1
Molecular Formula C14H10F2O2
Molecular Weight 248.22 g/mol
IUPAC Name 2-[3-(3,4-difluorophenyl)phenyl]acetic acid
Standard InChI InChI=1S/C14H10F2O2/c15-12-5-4-11(8-13(12)16)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)
Standard InChI Key LNCISQVUJFQGMA-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O
Canonical SMILES C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)F)CC(=O)O

Introduction

2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid is an organic compound belonging to the biphenyl derivative class. It is characterized by the presence of two fluorine atoms at the 3' and 4' positions of one of the phenyl rings and an acetic acid group attached to the 3-position of the other phenyl ring. This unique structure significantly influences its chemical properties and biological activities.

Synthesis Methods

The synthesis of 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid involves several key steps:

  • Biphenyl Formation: The initial step involves forming the biphenyl core, typically achieved through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

  • Fluorination: The biphenyl is then fluorinated to introduce fluorine atoms at the desired positions.

  • Acetic Acid Group Introduction: The final step involves introducing the acetic acid group at the 3-position of the biphenyl ring, often achieved through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl3) .

Mechanism of Action

The mechanism of action of 2-(3',4'-Difluoro-[1,1'-biphenyl]-3-yl)acetic acid in biological systems involves interactions with molecular targets such as enzymes, receptors, or ion channels. The presence of fluorine atoms enhances binding affinity and selectivity by influencing the electronic properties and conformation of the molecule. The acetic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound's activity.

Biological and Chemical Applications

This compound is of interest in various fields due to its unique structural features:

  • Chemistry: It serves as a building block for synthesizing more complex organic molecules.

  • Biology: It is studied for its potential biological activities, including interactions with biomolecules.

  • Medicine: It is investigated for therapeutic properties, such as anti-inflammatory and anticancer activities.

  • Industry: It is used in developing advanced materials and as a precursor for specialty chemicals.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator